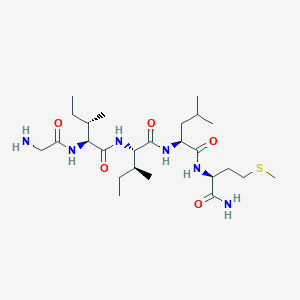
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is a peptide compound composed of five amino acids: glycine, L-isoleucine, L-isoleucine, L-leucine, and L-methioninamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反应分析
Types of Reactions
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like DCC or DIC in the presence of HOBt or HOAt are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学研究应用
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine: Another peptide with a similar structure but different amino acid composition.
L-leucyl-L-isoleucine: A dipeptide with similar amino acids but shorter in length.
L-isoleucyl-L-leucine: Another dipeptide with a reversed sequence of amino acids.
Uniqueness
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, L-isoleucine, L-leucine, and L-methioninamide residues makes it a valuable compound for studying peptide interactions and developing peptide-based applications.
属性
CAS 编号 |
183873-21-4 |
|---|---|
分子式 |
C25H48N6O5S |
分子量 |
544.8 g/mol |
IUPAC 名称 |
(2S,3S)-2-[(2-aminoacetyl)amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C25H48N6O5S/c1-8-15(5)20(30-19(32)13-26)25(36)31-21(16(6)9-2)24(35)29-18(12-14(3)4)23(34)28-17(22(27)33)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H2,27,33)(H,28,34)(H,29,35)(H,30,32)(H,31,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI 键 |
GYVJLPOIVFNNHY-ZKHIMWLXSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


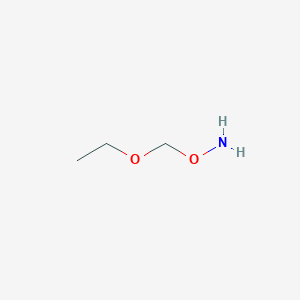

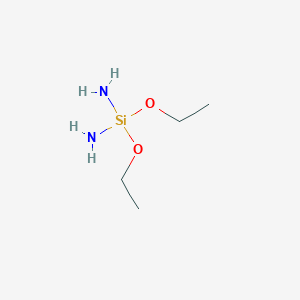
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
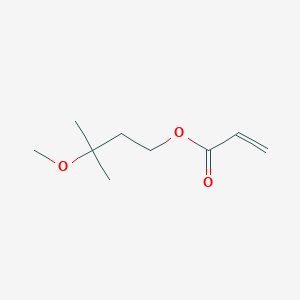
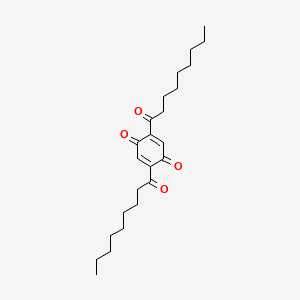
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
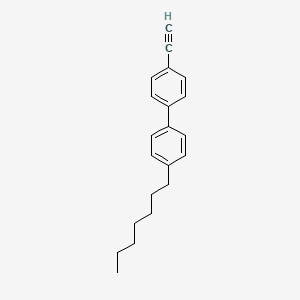
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
